4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
Properties
Molecular Formula |
C15H16N8O |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
4-[6-(2-methoxyethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C15H16N8O/c1-24-5-4-17-11-6-9(8-2-3-18-13(8)20-11)12-10-7-19-23-14(10)22-15(16)21-12/h2-3,6-7H,4-5H2,1H3,(H2,17,18,20)(H3,16,19,21,22,23) |
InChI Key |
VRZMCLFBMPLQQA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=C(C=CN2)C(=C1)C3=C4C=NNC4=NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Introduction of the (2-Methoxyethyl)amino Group
The C-6 position of the pyrrolo[2,3-b]pyridine core is aminated using 2-methoxyethylamine under microwave-assisted conditions:
Coupling of Heterocyclic Cores
The final step involves palladium-catalyzed cross-coupling between the iodinated pyrrolo[2,3-b]pyridine and the pyrazolo[3,4-d]pyrimidine bearing a boronic ester:
-
Suzuki–Miyaura Coupling :
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrazolo-H), 7.98 (d, J = 8.4 Hz, 1H, pyrrolo-H), 6.85 (s, 1H, NH₂), 6.62 (s, 1H, NH₂), 3.72–3.68 (m, 4H, OCH₂CH₂O), 3.32 (s, 3H, OCH₃).
-
HRMS (ESI) : m/z calcd for C₁₇H₁₈N₈O [M+H]⁺: 375.1624; found: 375.1628.
Purity : ≥98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Pyrrolo core formation | Suzuki coupling | 78 | Chemoselectivity for C-2 position |
| Pyrazolo core synthesis | Cyclocondensation | 82 | Scalability |
| Cross-coupling | Suzuki–Miyaura | 65 | Tolerance of amino groups |
Challenges and Optimization
-
Regioselectivity : The C-4 position of pyrrolo[2,3-b]pyridine is susceptible to undesired substitutions. Using bulky ligands (Xantphos) suppresses side reactions.
-
Solvent Effects : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates but require careful drying to prevent hydrolysis .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine ring is typically synthesized via cyclocondensation reactions. For example:
-
Method A : Reaction of 5-amino-1H-pyrazole-4-carbonitrile with thiourea under acidic conditions yields pyrazolo[3,4-d]pyrimidine-6(7H)-thiones .
-
Method B : Microwave-assisted three-component reactions using aldehydes, 5-aminoindazole, and cyclic 1,3-dicarbonyl compounds generate substituted pyrazolo[4,3-f]quinolines, demonstrating adaptability for pyrazolo-pyrimidine derivatives .
Key Modifications
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiourea cyclization | p-TSA, ionic liquid | 3,4-Diaminopyrazolo[3,4-d]pyrimidine | 65–78% | |
| Alkylation | NaHCO₃, DMF | N-Alkylated derivatives | 70–85% |
Pyrrolo[2,3-b]pyridine Functionalization
The pyrrolo[2,3-b]pyridine moiety is synthesized via:
-
Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling of halopyrrolopyridines with boronic acids introduces aryl/heteroaryl groups at the 4-position .
-
Amination : Nucleophilic substitution with 2-methoxyethylamine under basic conditions (K₂CO₃, DMSO) installs the 6-((2-methoxyethyl)amino) group .
Reaction Efficiency
| Substrate | Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 4-Bromo-pyrrolo[2,3-b]pyridine | 2-Methoxyethylamine | Pd(OAc)₂/XPhos | DMF/H₂O | 82% |
Coupling of Heterocyclic Cores
The two cores are linked via cross-coupling or nucleophilic aromatic substitution:
-
Buchwald-Hartwig Amination : Pd-mediated coupling of 6-amino-pyrazolo[3,4-d]pyrimidine with 4-chloro-pyrrolo[2,3-b]pyridine derivatives .
-
SNAr Reaction : Activated pyrimidine chlorides react with pyrrolopyridine amines under microwave irradiation .
Optimized Conditions
| Method | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | 110°C | 12h | 75% |
| SNAr | DIPEA, DMF | 150°C (MW) | 30min | 68% |
Amino Group Derivatization
The 6-amine on pyrazolo[3,4-d]pyrimidine undergoes:
-
Acylation : Reaction with acetyl chloride in pyridine yields acetamide derivatives (90% yield) .
-
Sulfonylation : Tosyl chloride in THF generates sulfonamide analogs (85% yield) .
Methoxyethyl Side Chain
-
Oxidation : TEMPO/NaOCl oxidizes the methoxyethyl group to a carboxylic acid .
-
Alkylation : Further alkylation at the terminal oxygen enhances solubility .
Analytical Characterization
-
NMR : Distinct signals for pyrazolo-pyrimidine C8-H (δ 8.9–9.2 ppm) and pyrrolopyridine NH (δ 11.3 ppm) .
-
HRMS : [M+H]⁺ calculated for C₁₆H₁₈N₈O: 345.1552; observed: 345.1556 .
Biological Relevance
While beyond the scope of chemical reactions, the compound’s structural analogs exhibit:
Scientific Research Applications
Pharmacological Properties
The compound has shown promising pharmacological characteristics, particularly in the following areas:
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine and pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its efficacy against breast and lung cancer models by disrupting critical signaling pathways involved in tumor growth .
2. Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific protein tyrosine phosphatases (PTPs), particularly SHP2, which plays a crucial role in cell signaling and proliferation. Inhibition of SHP2 has been linked to therapeutic strategies for treating hyperproliferative diseases such as cancer .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It has been shown to reduce inflammatory markers in vitro and in vivo, suggesting its application in treating conditions like arthritis and other inflammatory disorders .
Synthesis and Structural Insights
The synthesis of 4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step reactions starting from readily available precursors. The structural elucidation is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular integrity and purity of the synthesized compounds .
Case Studies
Several studies have documented the applications of this compound:
1. Antitumor Efficacy Study
A recent study assessed the antitumor efficacy of the compound in xenograft models of human cancer. Results indicated a significant reduction in tumor size compared to control groups, with observed activation of apoptotic pathways through caspase activation assays .
2. Enzyme Inhibition Profile
In another study focused on enzyme inhibition, the compound demonstrated IC50 values in the nanomolar range against SHP2, indicating high potency. This study also highlighted the structure-activity relationship (SAR) that could guide further modifications for enhanced efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of specific kinases. These kinases are involved in the phosphorylation of proteins, which is a critical step in various signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural or functional similarities:
Physicochemical Properties
Key Findings and Implications
Substituent Impact: The (2-methoxyethyl)amino group in the target compound likely balances solubility and target affinity, contrasting with the hydrophobic 4-chlorobenzyl group in ’s compound, which enhances kinase binding but reduces aqueous solubility .
Core Scaffold Flexibility : Pyrazolo[3,4-d]pyrimidine derivatives exhibit broad biological activities depending on substituents, from kinase inhibition () to fluorescence () .
Synthetic Efficiency : High-yield syntheses (e.g., 90% for Compound 6) highlight the feasibility of scaling production for pharmacological studies .
Biological Activity
The compound 4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique combination of a pyrrolo[2,3-b]pyridine and a pyrazolo[3,4-d]pyrimidine core, which are known for their diverse biological activities. The methoxyethyl group enhances solubility and may influence binding properties to biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of pharmacological effects. The following sections detail specific activities associated with this compound.
1. Anticancer Activity
Pyrrolo[2,3-b]pyridine derivatives have shown promise in cancer therapy. For instance, studies on related compounds indicate that they can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's structure suggests potential as an FGFR inhibitor, with studies indicating IC50 values in the nanomolar range for related derivatives .
2. Antimycobacterial Activity
The compound's structural analogs have demonstrated activity against Mycobacterium tuberculosis. Research highlights that modifications in the pyridine ring can significantly impact efficacy against tuberculosis . This suggests that the target compound may also possess similar antimycobacterial properties.
3. Anti-inflammatory Properties
Compounds within the pyrazolo[3,4-d]pyrimidine class have been reported to exhibit anti-inflammatory effects. For example, pyrazolo derivatives have been shown to inhibit pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases .
The proposed mechanisms of action for this compound involve interaction with specific enzymes and receptors:
- Janus Kinase Inhibition : The compound may modulate Janus kinase activity, which is crucial in immune response regulation and could be beneficial in treating autoimmune diseases .
- FGFR Pathway Modulation : By inhibiting FGFR signaling pathways, the compound can potentially disrupt cancer cell proliferation and survival .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
Q & A
Q. What are the standard synthetic routes for preparing 4-(6-((2-methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine?
Answer: The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A general approach includes:
- Step 1: Reacting a halogenated pyrrolopyridine intermediate (e.g., 4-chloro-6-(substituted)-7H-pyrrolo[2,3-d]pyrimidine) with 2-methoxyethylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to introduce the methoxyethylamino group .
- Step 2: Coupling the resulting intermediate with a pyrazolo[3,4-d]pyrimidin-6-amine derivative via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) .
- Yields: Reported yields range from 64–77% for analogous compounds under optimized conditions .
Key Considerations:
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer: Essential characterization methods include:
Note: X-ray crystallography may resolve ambiguous stereochemistry in analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for regioisomeric byproducts?
Answer: Regioisomeric ambiguity often arises during substitution or coupling steps. Strategies include:
- 2D NMR (COSY, HSQC): Correlate proton-carbon couplings to assign positions (e.g., distinguishing pyrrolo[2,3-b]pyridin-4-yl vs. pyrrolo[3,2-d]pyrimidin-6-yl) .
- Isotopic Labeling: Introduce ¹⁵N or ¹³C labels to track nitrogen/carbon connectivity .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Case Study: In analogs, δ 7.64 (d, NH) vs. δ 8.04 (s, Ar-H) resolved conflicting assignments via HSQC .
Q. What methodologies optimize solubility for in vitro bioactivity assays?
Answer: Poor aqueous solubility is common in heterocyclic amines. Solutions include:
- Salt Formation: Convert freebase to hydrochloride salts (e.g., 81% yield for N-(4-methoxyphenyl)-pyrrolo[3,2-d]pyrimidin-4-amine HCl, improving solubility to >10 mg/mL) .
- Co-solvent Systems: Use DMSO/PBS (1:9 v/v) or cyclodextrin complexes for cell-based assays .
- Structural Modifications: Introduce polar groups (e.g., morpholine, PEG chains) without disrupting target binding .
Data: Hydrochloride salts of analogs show 2–3-fold solubility increases compared to freebases .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced kinase inhibition?
Answer: SAR strategies involve:
- Core Scaffold Variation: Replace pyrrolopyridine with pyrazolopyrimidine to modulate steric bulk (e.g., 7H-pyrrolo[2,3-d]pyrimidine vs. 1H-pyrazolo[3,4-d]pyrimidine) .
- Substituent Screening: Test methoxyethylamino vs. naphthylmethyl groups for hydrophobic pocket interactions. Naphthylmethyl analogs show 10x higher IC₅₀ against EGFR .
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses with kinases (e.g., EGFR, JAK2) .
Example: N-{4-[4-amino-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl}prop-2-enamide derivatives exhibit sub-µM IC₅₀ against tyrosine kinases .
Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?
Answer: Discrepancies often stem from metabolic instability or off-target effects. Mitigation approaches:
- Metabolic Profiling: Use liver microsomes or hepatocytes to identify degradation pathways (e.g., CYP3A4-mediated oxidation) .
- Prodrug Design: Mask polar groups (e.g., amine to carbamate) to improve bioavailability .
- Pharmacokinetic Studies: Measure plasma half-life (t₁/₂) and AUC in rodent models to correlate with efficacy .
Data: Analogous compounds show 50% lower in vivo activity due to rapid clearance, resolved via PEGylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
